Cas no 91739-72-9 (Cyclohexanemethanol,2-hydroxy-a,a,4-trimethyl-, (1R,2R,4R)-)

Cyclohexanemethanol,2-hydroxy-a,a,4-trimethyl-, (1R,2R,4R)- structure
91739-72-9 structure
Product Name:Cyclohexanemethanol,2-hydroxy-a,a,4-trimethyl-, (1R,2R,4R)-
Número CAS:91739-72-9
MF:C10H20O2
Megavatios:172.264603614807
CID:809972
PubChem ID:19100
Update Time:2025-04-19

Cyclohexanemethanol,2-hydroxy-a,a,4-trimethyl-, (1R,2R,4R)- Propiedades químicas y físicas

Nombre e identificación

    • Cyclohexanemethanol,2-hydroxy-a,a,4-trimethyl-, (1R,2R,4R)-
    • (1R,2R,5R)-2-(2-Hydroxy-2-propanyl)-5-methylcyclohexanol
    • P-MENTHANE-3,8-DIOL
    • cyclohexanemethanol, 2-hydroxy-alpha,alpha,4-trimethyl-, (1- alpha,2-beta,4-beta)
    • Cyclohexanemethanol, 2-hydroxy-alpha,alpha,4-trimethyl-, (1R,2R,4E)-rel-
    • AAL436QJ5W
    • DTXSID5035084
    • (1R,2R,5R)-2-(1-hydroxy-1-methylethyl)-5-methylcyclohexanol
    • SCHEMBL80732
    • 3564-98-5
    • PMD38
    • p-MENTHANE-3,8-DIOL, cis-1,3,trans-1,4-
    • Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4E)-
    • (+/-)-trans-p-Menthane-3,8-diol
    • Isopulegol hydrate
    • 2-(1-hydroxy-1-methyl-ethyl)-5-methyl-cyclohexan-1-ol
    • (-)-3,8-p-Menthanediol
    • (1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexanol
    • DTXSID801033610
    • LMPR0102090063
    • (1R,3R,4R)-p-menthane-3,8-diol
    • Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)-
    • Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1-.alpha.,2-.beta.,4-.beta.)-
    • AS-70737
    • rel-(1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol
    • MENTHOGLYCOL, (+/-)-
    • UNII-EB999AF32A
    • AKOS037646772
    • EB999AF32A
    • Cyclohexanemethanol, 2-hydroxy-alpha,alpha,4-trimethyl-, (1-alpha,2-beta,4-beta)-
    • (1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol
    • trans-p-Menthane-3,8-diol
    • CHEBI:16053
    • (1R,3R,4R)-2-hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol
    • 1beta,3beta,4alpha-p-menthane-3,8-diol
    • trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol
    • TRANS-P-MENTHANE-3,8-DIOL 95+%
    • CYCLOHEXANEMETHANOL, 2-HYDROXY-.ALPHA.,.ALPHA.,4-TRIMETHYL-, (1.ALPHA.,2.BETA.,4.BETA.)-
    • NS00115909
    • cyclohexanemethanol, 2-hydroxy-alpha,alpha,4-trimethyl-, (1R,2R, 4E)-rel
    • Menthoglycol
    • UNII-AAL436QJ5W
    • C02904
    • 1,4-menthane-3,8-diol
    • (+-)-Isopulegol hydrate
    • 91739-72-9
    • Q27088421
    • (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol
    • EPA Pesticide Chemical Code 011550
    • GTPL2472
    • (+/-)-ISOPULEGOL HYDRATE
    • p-Menthane-3,8-diol (cis-1,3,trans-1,4)
    • CYCLOHEXANEMETHANOL, 2-HYDROXY-.ALPHA.,.ALPHA.,4-TRIMETHYL-, (1R,2R,4R)-REL-
    • CYCLOHEXANEMETHANOL, 2-HYDROXY-.ALPHA.,.ALPHA.,4-TRIMETHYL-, (1R-(1.ALPHA.,2.BETA.,4.BETA.))-
    • Cyclohexanemethanol, 2-hydroxy-alpha,alpha,4-trimethyl-, (1R,2R,4R)-
    • 1beta,3beta,4alpha--p-menthane-3,8-diol
    • 8-hydroxymenthol
    • LMXFTMYMHGYJEI-IWSPIJDZSA-N
    • 1beta,3beta,4alpha-para-menthane-3,8-diol
    • 3,8-P-MENTHANEDIOL, (-)-
    • Menthoglycol [WHO-DD]
    • ( inverted exclamation markA)-p-Menthane-3,8-trans-diol
    • HY-W436777
    • CS-0543232
    • rel-(1R,2R,4R)-2-Hydroxy-?,?,4-trimethylcyclohexanemethanol; (+/-)-Isopulegol Hydrate
    • Renchi: 1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m1/s1
    • Clave inchi: LMXFTMYMHGYJEI-IWSPIJDZSA-N
    • Sonrisas: O[C@@H]1C[C@H](C)CC[C@H]1C(C)(C)O

Atributos calculados

  • Calidad precisa: 172.146
  • Masa isotópica única: 172.146
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 154
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 40.5A^2
  • Xlogp3: 2.2

Propiedades experimentales

  • PSA: 40.46000
  • Logp: 1.55440
Proveedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinan Hanyu Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing jingzhu bio-technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Feiyang Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Aoguang Biotechnology Co., Ltd